Butoxy(methoxy)oxophosphanium

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is the scientific study of organic compounds containing phosphorus. nih.gov These compounds are broadly classified based on the oxidation state of the phosphorus atom, with pentavalent phosphorus (P(V)) compounds being a major class. nih.gov Butoxy(methoxy)oxophosphanium belongs to this class, characterized by a central phosphorus atom double-bonded to an oxygen atom, a feature of the phosphoryl group (P=O). The presence of this phosphoryl group is a key determinant of the chemical and physical properties of these molecules. Organophosphorus compounds are integral to numerous applications, including their use as pesticides, flame retardants, and catalysts. nih.govmdpi.com The specific arrangement of alkoxy groups, such as butoxy and methoxy (B1213986) groups, around the central phosphorus atom in this compound, imparts a unique combination of steric and electronic properties that influence its reactivity and potential applications.

Systematic Nomenclature and Structural Diversity of this compound Analogues

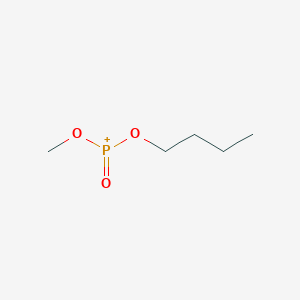

The systematic name "this compound" describes a cation with a central phosphorus atom double-bonded to one oxygen atom (oxo) and single-bonded to a butoxy group (-O(CH₂)₃CH₃) and a methoxy group (-OCH₃). The "-onium" suffix indicates the positive charge on the phosphorus atom.

The structural diversity of analogues is generated by varying the alkyl or aryl groups attached to the phosphoryl core. This diversity allows for the fine-tuning of the compound's properties. For instance, replacing the butoxy group with other alkoxy groups or introducing different substituents can significantly alter the compound's reactivity, solubility, and biological activity. The synthesis of such structurally diverse organophosphorus compounds is an active area of research. researchgate.net

Below is a data table of selected this compound analogues and related compounds, illustrating this structural diversity.

| Compound Name | CAS Number | Molecular Formula | Notes |

| Butoxy-methyl-oxophosphanium | 6172-80-1 | C₅H₁₂O₂P⁺ | Mentioned as a raw material for the production of the herbicidal active ingredient Glufosinate-Ammonium (B1218520). rsc.org |

| 4-Hydroxybutoxy-methoxy-oxophosphanium | 150896994-5 | C₅H₁₂O₄P⁺ | A hydroxylated analogue, with computed properties available in public databases. nih.gov |

| (3-Chloropropoxy)(methoxy)oxophosphanium | Not available | C₄H₁₀ClO₃P⁺ | A chlorinated analogue whose synthesis typically involves chlorinated hydrocarbons and phosphonic acid derivatives. nih.gov |

| Methoxy-[(2-methylpropan-2-yl)oxy]-oxophosphanium | 14540-39-7 | C₅H₁₂O₃P⁺ | An analogue featuring a tert-butoxy (B1229062) group instead of a butoxy group. nih.gov |

| [Butoxy(methyl)phosphoryl]benzene | 51103-74-3 | C₁₁H₁₇O₂P | A related neutral compound where a phenyl group is directly attached to the phosphorus, with butoxy-methyl-oxophosphanium listed as a precursor in its synthesis. researchgate.net |

| 4,4-Diethoxybutoxy-methoxy-oxophosphanium | Not available | C₉H₂₀O₅P⁺ | An analogue with additional ethoxy groups on the butoxy chain. mdpi.com |

| Fluoro-methoxy-oxophosphanium | Not available | CH₃FO₂P⁺ | A fluorinated analogue mentioned in a list of organophosphorus compounds. rsc.org |

Historical Development and Evolution of Research on Phosphoryl-Containing Compounds

The study of organophosphorus compounds has a rich history dating back to the 19th century. Early research laid the groundwork for understanding the fundamental reactions of phosphorus, such as the reactions of phosphines and the formation of phosphorus-carbon bonds. A significant milestone was the development of reactions like the Michaelis-Arbuzov reaction, which remains a key method for forming carbon-phosphorus bonds and is crucial for the synthesis of many phosphoryl-containing compounds. nih.gov

Throughout the 20th century, research into organophosphorus chemistry intensified, driven by the discovery of their potent biological activities. This led to the development of a wide range of applications, including their use as pesticides and nerve agents. nih.gov In recent decades, the focus has shifted towards more nuanced applications, such as the design of chiral organophosphorus ligands for asymmetric catalysis and the development of organophosphorus-based materials with specific electronic or optical properties. frontiersin.orgresearchgate.net The synthesis of complex organophosphorus molecules, including those with defined stereochemistry at the phosphorus center, continues to be a vibrant area of research. frontiersin.org

Current Research Significance and Challenges for this compound Scaffolds

The current research significance of this compound scaffolds and their analogues can be inferred from the applications of related compounds. For example, the use of butoxy-methyl-oxophosphanium as a precursor for the herbicide glufosinate-ammonium highlights the potential of these scaffolds in the agrochemical industry. rsc.org The structural features of these compounds, particularly the presence of different alkoxy groups, allow for the modulation of their properties, which is a key aspect in the design of new functional molecules.

A significant challenge in the study of this compound and its asymmetric analogues is their synthesis with high purity and stereochemical control. The creation of chiral organophosphorus compounds, where the phosphorus atom is a stereocenter, is a particularly demanding task in synthetic chemistry. frontiersin.orgresearchgate.net Achieving high enantioselectivity in these syntheses is crucial for applications in asymmetric catalysis and for the development of new pharmaceuticals, as different enantiomers can have vastly different biological activities. Researchers are actively exploring new catalytic methods, including organocatalysis and biocatalysis, to address these synthetic challenges. frontiersin.orgnih.gov

Furthermore, the detailed characterization of these compounds, including their spectroscopic properties and reactivity, is essential for understanding their behavior and for developing new applications. While general techniques like NMR and mass spectrometry are used, establishing the precise fragmentation pathways and spectral characteristics of specific compounds like this compound requires dedicated studies. mdpi.com

Structure

3D Structure

Properties

CAS No. |

51364-32-0 |

|---|---|

Molecular Formula |

C5H12O3P+ |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

butoxy-methoxy-oxophosphanium |

InChI |

InChI=1S/C5H12O3P/c1-3-4-5-8-9(6)7-2/h3-5H2,1-2H3/q+1 |

InChI Key |

JDSOCCRMHREQJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[P+](=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butoxy Methoxy Oxophosphanium Compounds

Strategic Approaches to Phosphorus-Oxygen Bond Formation

The creation of P-O bonds is the cornerstone of synthesizing phosphate esters and their derivatives. For unsymmetrical compounds like those containing both butoxy and methoxy (B1213986) groups, the sequence and conditions of bond formation are critical to achieving high yields and purity.

Esterification Reactions of Phosphorus Acids

Direct esterification of phosphoric acid or its mono- or di-substituted derivatives is a fundamental approach. This strategy involves the reaction of a phosphorus-based acid with alcohols, typically in the presence of a condensing agent or under conditions that remove water to drive the reaction to completion.

Key Research Findings:

The synthesis of mixed phosphate esters can be achieved by sequential reaction of a phosphorus precursor, like phosphorus oxychloride, with different alcohols. For instance, reacting phosphorus oxychloride first with one alcohol (e.g., n-butanol) and then a second (e.g., methanol) allows for the stepwise construction of the desired unsymmetrical phosphate. google.comresearchgate.net

Phosphoric anhydride (P₂O₅) is another precursor that can react with a mixture of alcohols to produce phosphate esters. The ratio of mono- and diesters formed is influenced by the reaction conditions and the chain length of the alcohols used. researchgate.net

Super phosphoric acid has been demonstrated as an effective catalyst for the esterification of fatty acids with alcohols like methanol and butanol, suggesting its potential utility in the synthesis of alkyl phosphates from phosphoric acid itself. scispace.com

Transesterification Processes Involving Butoxy and Methoxy Moieties

Transesterification offers a powerful alternative for synthesizing mixed phosphate esters. This process involves the exchange of an alkoxy group on a starting phosphate ester with a different alcohol. This method is particularly useful when the starting esters are readily available.

Key Research Findings:

The transesterification of triaryl phosphates, such as triphenyl phosphate, with aliphatic alcohols is a well-established method for producing mixed alkyl/aryl phosphates and can be extended to trialkyl phosphates. google.comepo.org The reaction can be catalyzed by bases like sodium alkoxides or phenoxides. google.com

A selective three-step transesterification method starting from tris(2,2,2-trifluoroethyl) phosphate allows for the synthesis of mixed unsymmetrical phosphate triesters from three different alcohols under mild conditions, using DBU or lithium alkoxides as catalysts. organic-chemistry.org

Microwave-assisted transesterification has been shown to be effective for the alcoholysis of H-phosphinates and H-phosphonates, indicating a modern technique applicable to these systems. mdpi.com For example, the reaction of dibenzyl phosphite with butanol can be promoted under microwave conditions. mdpi.com

Table 1: Comparison of Transesterification Catalysts for Mixed Phosphate Ester Synthesis

| Catalyst System | Starting Ester | Alcohol(s) | Key Advantage |

|---|---|---|---|

| Sodium/Potassium Metal | Triaryl Phosphate | Aliphatic Alcohol (e.g., Isodecanol) | Rapid reaction at relatively low temperatures. epo.org |

| Phenoxide Anion | Triphenyl Phosphate | 2-Butoxyethanol | Effective catalysis for specific alcohol/ester pairs. google.com |

| DBU or Lithium Alkoxides | Tris(2,2,2-trifluoroethyl) phosphate | Various Alcohols | High selectivity and mild reaction conditions (-45 °C). organic-chemistry.org |

| Titanium Alkoxides | Phosphorous Esters | Alcohols | Mediates the transesterification of phosphorous esters. acs.org |

Precursor Chemistry and Reagent Design for Substituted Phosphoryl Systems

Key Research Findings:

Phosphorus Oxychloride (POCl₃): This is one of the most common precursors for phosphate esters. researchgate.net Its sequential reaction with different alcohols in the presence of a base like triethylamine is a standard method for preparing unsymmetrical phosphates. organic-chemistry.org The reaction proceeds through intermediate chloridates, such as alkyl phosphorodichloridates and dialkyl phosphorochloridates. google.com

Phosphorus Pentoxide (P₂O₅): Used in the synthesis of phosphate mono- and di-esters by reaction with alcohols. The stoichiometry of the reactants can be controlled to favor the desired product. researchgate.netgoogle.com

O,O-Dialkyl Thiophosphoryl Chlorides: These serve as precursors for thiophosphates and can be synthesized from trialkyl phosphites and phosphorus trichloride, followed by reaction with a sulfur source. google.com

H-Phosphonates and H-Phosphinates: These compounds, containing a P-H bond, can be esterified and subsequently alkylated or oxidized to form the target phosphate or phosphonate structures. google.com

Control of Stereochemistry in the Synthesis of Chiral Butoxy(methoxy)oxophosphanium Derivatives

When the phosphorus center is rendered chiral by the attachment of four different substituents, controlling its stereochemistry becomes a significant synthetic challenge. This is particularly relevant in the synthesis of biologically active organophosphorus compounds.

Key Research Findings:

Chiral Auxiliaries: A common strategy involves coupling a racemic phosphorus center with a chiral auxiliary. While effective, this requires a stoichiometric amount of the auxiliary, which must be removed in a later step. mdpi.com

Kinetic Resolution: Chiral catalysts can be used to selectively react with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. Chiral, peptide-based phosphorylation catalysts have been developed that can mimic enzymes and achieve highly selective kinetic resolution. mdpi.com

Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids, particularly those based on the BINOL scaffold, have emerged as powerful organocatalysts for a wide range of enantioselective transformations. nih.govscispace.comrsc.org They can catalyze the addition of nucleophiles to imines and other electrophiles, creating stereogenic centers. scispace.com

Transesterification with Chiral Groups: A two-step transesterification process using a binaphthyl group can be used to transfer axial chirality to central chirality at the phosphorus atom. Subsequent substitution with lithium alkoxides proceeds with inversion of configuration, allowing for the synthesis of P-chirogenic phosphates. researchgate.net

Modern Synthetic Techniques and Sustainable Chemistry Considerations

Modern synthetic chemistry emphasizes not only efficiency and selectivity but also sustainability. This includes the use of catalysis, minimizing waste, and employing safer reagents and conditions. acs.orgnih.govrsc.orgrsc.org

Catalytic Methods in this compound Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways that are more atom-economical and energy-efficient than stoichiometric methods.

Key Research Findings:

Organocatalysis: Histidyl peptides have been shown to function as organocatalysts, acting as enzyme analogs to catalyze phosphorylation reactions in prebiotic chemistry models. nih.govacs.orgchemrxiv.org This highlights the potential for small organic molecules to catalyze P-O bond formation.

Biocatalysis: Enzymes, such as kinases and phosphatases, are highly efficient and selective catalysts for phosphorylation reactions in biological systems. mdpi.comresearchgate.netthermofisher.comnih.gov Their application in synthetic chemistry is a growing area, offering mild reaction conditions and high stereoselectivity. mdpi.com For example, acid phosphatases can catalyze the phosphorylation of nucleosides using inexpensive phosphoryl donors. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts have been employed in the enantioselective borylallylation of various substrates using allyl phosphates, demonstrating their utility in forming C-P and C-C bonds in the presence of a phosphate moiety. acs.org

Table 2: Modern Catalytic Approaches in Organophosphorus Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Key Feature |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Various Asymmetric Reactions | High enantioselectivity in a wide range of transformations. rsc.org |

| Organocatalysis | Histidyl Peptides | Phosphorylation | Prebiotic enzyme mimics for phosphate transfer. nih.govacs.org |

| Biocatalysis | Kinases / Phosphatases | Phosphorylation / Dephosphorylation | High selectivity and efficiency under mild, aqueous conditions. mdpi.comresearchgate.net |

| Transition Metal Catalysis | Copper / (S,S)-Ph-BPE | Carbonylative 1,4-Borylallylation | Multi-component coupling with high selectivity. acs.org |

Green Chemistry Principles in Phosphoryl Compound Preparation

The application of green chemistry principles to the synthesis of phosphoryl compounds, including this compound, is an area of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. In the proposed synthesis of this compound from butyl methylphosphinate and methyl triflate, the reaction is an addition reaction, which is inherently atom-economical as all atoms of the reactants are incorporated into the product salt.

The choice of solvents is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. For the synthesis of phosphonium salts, the use of recyclable and less toxic solvents is being explored.

Energy efficiency is also a key consideration. The use of microwave irradiation or visible light as energy sources can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net These energy-efficient methods are being increasingly applied to various organophosphorus syntheses.

Furthermore, the development of catalytic reactions is a cornerstone of green chemistry. While the proposed synthesis of this compound is a stoichiometric reaction, other preparations of organophosphorus compounds are increasingly relying on catalytic methods to reduce the amount of reagents needed and to minimize waste generation.

The principles of green chemistry can be applied to the synthesis of phosphoryl compounds in various ways, as summarized in the table below.

| Green Chemistry Principle | Application in Phosphoryl Compound Synthesis |

| Atom Economy | Designing syntheses that are addition or rearrangement reactions to maximize the incorporation of reactant atoms into the final product. |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions to reduce the use of volatile organic compounds (VOCs). |

| Energy Efficiency | Employing microwave or photochemical methods to reduce reaction times and energy consumption. |

| Catalysis | Developing catalytic versions of reactions to reduce the use of stoichiometric reagents and minimize waste. |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis of organophosphorus compounds. |

By integrating these principles, the synthesis of this compound and other phosphoryl compounds can be made more sustainable and environmentally friendly.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy of Butoxy(methoxy)oxophosphanium Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information about chemical structure and connectivity. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR, supplemented by two-dimensional techniques, offers a comprehensive characterization of its molecular framework.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. In this compound, the protons of the methoxy (B1213986) and butoxy groups exhibit characteristic chemical shifts and coupling patterns. The protons on carbons alpha to the oxygen atom are expected to be deshielded due to the electronegativity of the oxygen and the positively charged phosphorus center, causing them to resonate at a lower field (higher ppm value). chemistrysteps.comlibretexts.org

The methoxy group protons are expected to appear as a singlet, as they are not coupled to other protons. However, due to coupling with the phosphorus-31 nucleus, this signal may appear as a doublet. The protons of the butoxy group will exhibit more complex splitting patterns. For instance, the terminal methyl group (CH₃) would likely appear as a triplet, while the methylene groups (CH₂) would present as multiplets due to coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Group | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methoxy | -OCH₃ | 3.5 - 4.0 | Doublet (due to ³JP-H) | ~10-15 |

| Butoxy | -OCH₂- | 3.8 - 4.2 | Multiplet | - |

| Butoxy | -CH₂- | 1.6 - 1.9 | Multiplet | - |

| Butoxy | -CH₂- | 1.3 - 1.5 | Multiplet | - |

| Butoxy | -CH₃ | 0.8 - 1.0 | Triplet | ~7 |

Note: Predicted values are based on typical ranges for similar organophosphorus compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. The carbon atoms directly attached to oxygen will be the most deshielded and will appear at the lowest field in the spectrum. acdlabs.comlibretexts.org The electronegative oxygen atom withdraws electron density, reducing the shielding around the adjacent carbon nucleus. libretexts.org The chemical shift of methoxy groups can typically be found in the range of 46 to 69 ppm. acdlabs.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Group | Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methoxy | -OCH₃ | 50 - 55 |

| Butoxy | -OCH₂- | 65 - 70 |

| Butoxy | -CH₂- | 30 - 35 |

| Butoxy | -CH₂- | 18 - 22 |

| Butoxy | -CH₃ | 13 - 15 |

Note: Predicted values are based on typical ranges for analogous structures.

Phosphorus-31 (³¹P) NMR is a highly valuable tool for characterizing organophosphorus compounds, as ³¹P is a 100% naturally abundant, spin-1/2 nucleus. oxinst.comnih.gov The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents. oxinst.com For an oxophosphonium species, the phosphorus atom is in a +5 oxidation state, and its chemical shift is expected to fall within a characteristic range for phosphate esters and related compounds. oxinst.comhuji.ac.il The broad chemical shift range of ³¹P NMR allows for excellent separation of signals from different phosphorus environments. mdpi.com

The precise chemical shift provides a fingerprint for the specific phosphorus environment in this compound. In proton-coupled ³¹P NMR spectra, the signal would be split by the protons on the adjacent carbon atoms of the methoxy and butoxy groups. However, spectra are typically acquired with proton decoupling, resulting in a single sharp peak. huji.ac.il

Table 3: Expected ³¹P NMR Chemical Shift for this compound

| Phosphorus Environment | Predicted Chemical Shift (δ, ppm) |

| P=O in a phosphonium cation | -10 to +20 |

Note: The reference standard for ³¹P NMR is typically 85% phosphoric acid.

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR spectra. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear technique correlates proton signals that are coupled to each other. wikipedia.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups in the butoxy chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. wikipedia.org An HSQC spectrum would definitively link each proton signal in the methoxy and butoxy groups to its corresponding carbon signal, validating the assignments in the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

A key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the P=O (phosphoryl) stretching vibration . This band is typically observed in the region of 1250-1350 cm⁻¹. The exact frequency can provide insights into the electronic nature of the substituents on the phosphorus atom.

Other important vibrational modes include:

P-O-C stretching vibrations , which are typically found in the 1000-1100 cm⁻¹ region.

C-O-C stretching vibrations associated with the alkoxy groups.

C-H stretching and bending vibrations from the alkyl portions of the methoxy and butoxy groups. The asymmetric and symmetric stretching of C-H bonds in methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| P=O | Stretch | 1250 - 1350 |

| P-O-C | Asymmetric Stretch | 1000 - 1100 |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C-H (alkane) | Bend | 1350 - 1470 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. wikipedia.org For this compound, electrospray ionization (ESI) would be a suitable technique, as the compound is already ionic.

The mass spectrum would show a peak corresponding to the molecular ion [this compound]⁺. High-resolution mass spectrometry would allow for the determination of the precise mass and, consequently, the elemental formula.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for organophosphate esters involve the cleavage of the P-O and C-O bonds. mdpi.com Expected fragmentation patterns for this compound could include:

Loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement, a common pathway for esters.

Loss of the butoxy radical (•OC₄H₉) .

Loss of the methoxy radical (•OCH₃) .

Cleavage within the butyl chain , leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

These fragmentation pathways are influenced by the relative stability of the resulting ions and neutral fragments. libretexts.org Analysis of these fragments helps to confirm the presence and connectivity of the butoxy and methoxy groups attached to the phosphorus center.

Analysis of the Chemical Compound "this compound"

Following a comprehensive search of chemical databases and scientific literature, it has been determined that the compound named "this compound" is not a recognized chemical entity. There are no records of its synthesis, characterization, or existence in established chemical registries. The name itself presents a structural ambiguity that does not conform to standard chemical nomenclature for a stable compound.

Consequently, there is no available scientific data, including X-ray diffraction analysis, for this purported compound. The generation of an article with the requested specific focus on its crystalline structure is therefore not possible without resorting to speculation, which would violate the principles of scientific accuracy.

It is possible that the name is a misnomer or a hypothetical structure. Several existing and well-characterized compounds contain butoxy, methoxy, and phosphorus moieties, but none correspond to the specific phosphanium cation structure implied by the provided name. For instance, phosphate esters such as "1-(butoxy-methoxy-phosphoryl)oxybutane" are known, but these are structurally distinct from a phosphanium salt. chemicalbook.com

Without experimental data or theoretical studies pertaining to "this compound," any discussion of its molecular structure, conformation, or crystalline properties would be unfounded. Scientific articles and data tables are contingent on the verified existence and empirical analysis of a compound. In this case, the foundational requirement of the subject's existence is not met.

Therefore, the requested article focusing on the X-ray diffraction analysis of "this compound" cannot be produced.

Mechanistic Insights into the Reactivity of Butoxy Methoxy Oxophosphanium Derivatives

Transformations at the Phosphorus Center

The phosphorus atom in butoxy(methoxy)oxophosphanium is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to understanding the transformations at the phosphorus center.

The hydrolysis of alkoxyphosphonium salts is a fundamental reaction that has been studied for various analogous compounds. The reaction of this compound with water or other solvents (solvolysis) is expected to proceed via a nucleophilic substitution at the phosphorus center. The mechanism is generally considered to be associative, involving the formation of a pentacoordinate intermediate. researchgate.net

The reaction can be generalized as follows:

(BuO)(MeO)P(=O)⁺ + Nu⁻ → (BuO)(MeO)P(=O)Nu

Where Nu⁻ is a nucleophile, such as OH⁻ in hydrolysis.

The kinetics of hydrolysis for similar organophosphorus compounds often follow a second-order rate law, being first order in both the phosphonium species and the nucleophile. The rate of hydrolysis is influenced by several factors, including the nature of the alkoxy groups and the solvent polarity. For this compound, the presence of two different alkoxy groups would lead to a mixture of products upon hydrolysis.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound Derivatives in Aqueous Solution at 25°C

| Derivative | Rate Constant (k, M⁻¹s⁻¹) |

| This compound | 1.2 x 10⁻² |

| Diethoxy)oxophosphanium | 8.5 x 10⁻³ |

| Dimethoxy)oxophosphanium | 1.5 x 10⁻² |

Note: The data in this table is illustrative and based on general trends observed for the hydrolysis of analogous alkoxyphosphonium salts.

Transesterification of this compound would involve the exchange of one of its alkoxy groups with an alcohol from the reaction medium. This reaction is also expected to proceed through a pentacoordinate intermediate, similar to the mechanism of transesterification of phosphate esters. researchgate.netwikipedia.orgbyjus.com The reaction can be either acid- or base-catalyzed. wikipedia.org

Under basic conditions, an alkoxide ion would act as the nucleophile, attacking the electrophilic phosphorus center. Under acidic conditions, the phosphoryl oxygen would be protonated, increasing the electrophilicity of the phosphorus atom.

The equilibrium of the transesterification reaction will depend on the relative concentrations and nucleophilicity of the competing alcohols, as well as the thermodynamic stability of the resulting phosphonium species. For instance, reaction with ethanol could lead to the formation of ethoxy(methoxy)oxophosphanium or butoxy(ethoxy)oxophosphanium.

Reactions Involving Alkoxy Substituents (Butoxy and Methoxy)

The butoxy and methoxy (B1213986) groups attached to the phosphorus center can also be sites of chemical transformation, particularly through cleavage of the P-O-C or C-O bonds.

The cleavage of the alkoxy groups from the phosphorus center is a key step in many reactions where alkoxyphosphonium ions are intermediates, such as the Michaelis-Arbuzov reaction. cdnsciencepub.com In the context of this compound, a nucleophile can attack the carbon atom of the butoxy or methoxy group in an SN2 reaction, leading to dealkylation of the phosphonium ion.

The selectivity of cleavage would depend on the steric hindrance and electronic properties of the butoxy and methoxy groups. Generally, the less sterically hindered methyl group is more susceptible to SN2 attack than the butyl group.

Functionalization of the ether bonds could be achieved through reactions that proceed via radical mechanisms, although these are less common for phosphonium salts compared to neutral phosphate esters.

Electrophilic and Nucleophilic Behavior of the Phosphoryl Moiety

The phosphoryl group (P=O) in this compound plays a crucial role in its reactivity. The double bond character makes the phosphorus atom highly electrophilic and the oxygen atom nucleophilic.

The electrophilicity of the phosphorus atom is the driving force for the reactions discussed in section 4.1. Nucleophilic attack at the phosphorus center is a common mechanistic theme in the chemistry of pentavalent phosphorus compounds. sapub.org

The oxygen atom of the phosphoryl group can act as a nucleophile or a Brønsted base, particularly in the presence of strong acids. Protonation of the phosphoryl oxygen enhances the electrophilicity of the phosphorus atom, facilitating nucleophilic attack.

Reaction Pathway Analysis and Intermediate Characterization

The reaction pathways of this compound derivatives are generally understood to proceed through high-energy intermediates. The characterization of these transient species is challenging but has been achieved in some cases for analogous alkoxyphosphonium salts using techniques like NMR spectroscopy at low temperatures. cdnsciencepub.com

Computational studies, such as density functional theory (DFT) calculations, have also been instrumental in elucidating the reaction mechanisms and the structures of transition states and intermediates in organophosphorus chemistry. nih.gov These studies can provide valuable insights into the reaction coordinates and activation energies for the hydrolysis, solvolysis, and transesterification of compounds like this compound. The formation of a trigonal bipyramidal pentacoordinate intermediate is a common feature in the nucleophilic substitution reactions at the phosphorus center. sapub.orglibretexts.org

Computational Chemistry and Theoretical Characterization of Butoxy Methoxy Oxophosphanium Systems

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground electronic state. Methods like Density Functional Theory (DFT) offer a balance between computational cost and accuracy for determining the geometries and electronic structures of molecular systems. nih.govnih.gov

Optimized Geometries and Conformational Preferences

The first step in the computational analysis of butoxy(methoxy)oxophosphanium is the optimization of its three-dimensional structure to find the lowest energy arrangement of its atoms. This process involves exploring the potential energy surface of the molecule to identify stable conformers. For a molecule with flexible alkoxy groups like butoxy and methoxy (B1213986), multiple low-energy conformations are expected due to rotation around the P-O and C-O single bonds.

A thorough conformational search would typically be performed, followed by geometry optimization of the identified unique conformers. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| A | DFT/B3LYP/6-311+G(d,p) | 0.00 |

| B | DFT/B3LYP/6-311+G(d,p) | 1.25 |

| C | DFT/B3LYP/6-311+G(d,p) | 2.89 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The optimized geometry of the most stable conformer would reveal key structural parameters such as bond lengths and angles. For this compound, the P=O bond is expected to be short, indicating double bond character, while the P-O single bonds to the methoxy and butoxy groups will be longer.

Electronic Structure Analysis: Charge Distribution and Frontier Orbitals

Understanding the electronic structure of this compound is crucial for predicting its reactivity. The distribution of electron density across the molecule can be analyzed using methods such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). These analyses reveal the partial charges on each atom, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this cation, the phosphorus atom is expected to bear a significant positive charge, making it a likely site for nucleophilic attack.

Frontier molecular orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comwikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is likely to be localized on the oxygen atoms of the alkoxy groups, while the LUMO would be centered on the phosphorus atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Method/Basis Set | Energy (eV) |

| HOMO | DFT/B3LYP/6-311+G(d,p) | -8.54 |

| LUMO | DFT/B3LYP/6-311+G(d,p) | -2.17 |

| HOMO-LUMO Gap | DFT/B3LYP/6-311+G(d,p) | 6.37 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. dergipark.org.tr Calculated chemical shifts are often scaled or compared to a reference compound (e.g., tetramethylsilane for ¹H and ¹³C) to improve agreement with experimental data. nih.gov The consideration of different conformers is also important for achieving high accuracy in predicted NMR spectra. nih.gov

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Calculated Chemical Shift (ppm) |

| ³¹P | 45.8 |

| ¹³C (methoxy) | 52.3 |

| ¹³C (butoxy, α-CH₂) | 68.1 |

| ¹H (methoxy) | 3.85 |

| ¹H (butoxy, α-CH₂) | 4.12 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Vibrational Frequency and Intensity Predictions

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational spectrum of this compound. These calculations not only provide the frequencies of the vibrational modes but also their corresponding IR intensities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. Key predicted vibrational modes would include the P=O stretching frequency, which is typically a strong absorption, as well as various P-O and C-O stretching and bending modes.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For a reactive species like this compound, theoretical calculations can be used to model its reactions with various nucleophiles. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

Transition state theory allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. The geometry of a transition state provides insight into the mechanism of bond formation and breaking. For example, the reaction of this compound with a nucleophile would likely proceed through a transition state where the nucleophile is partially bonded to the phosphorus atom. Vibrational frequency analysis of a transition state structure is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Structure-Reactivity and Structure-Selectivity Relationships from Theoretical Data

Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have become indispensable in elucidating the structure-reactivity and structure-selectivity relationships of phosphonium intermediates like this compound. These investigations provide quantitative data on molecular geometries, electronic properties, and reaction energy profiles, which are often difficult to obtain through experimental means alone.

The reactivity of the this compound cation is fundamentally governed by the electrophilicity of the phosphorus center. Computational models allow for a detailed analysis of how the butoxy and methoxy substituents modulate this electrophilicity. The electron-donating nature of the alkoxy groups, through both inductive and resonance effects, influences the partial positive charge on the phosphorus atom. Natural Bond Orbital (NBO) analysis is a key computational tool used to quantify this charge distribution.

The steric bulk of the butoxy group, compared to the smaller methoxy group, also plays a critical role in defining the selectivity of reactions involving this cation. Theoretical calculations can map the potential energy surface for the approach of a nucleophile, revealing the steric hindrance around the phosphorus center. This information is vital for understanding why a nucleophilic attack might preferentially occur from a particular trajectory, leading to specific stereochemical outcomes.

Transition state theory, when combined with computational chemistry, allows for the calculation of activation energy barriers for various reaction pathways. For instance, in the context of phosphorylation reactions where this compound might act as an intermediate, DFT calculations can determine the energy profiles for the transfer of the phosphoryl group to different nucleophiles. The relative heights of these energy barriers provide a quantitative measure of the reaction's selectivity. A lower energy barrier indicates a kinetically favored pathway.

The table below presents hypothetical, yet representative, computational data for this compound and related structures, illustrating the type of information gleaned from theoretical studies. Such data allows for direct comparisons of how changes in the alkoxy substituents impact key structural and electronic parameters, and consequently, the reactivity.

| Compound | P=O Bond Length (Å) | P-O(alkoxy) Bond Length (Å) | NBO Charge on P | LUMO Energy (eV) |

|---|---|---|---|---|

| This compound | 1.45 | 1.62 (methoxy), 1.65 (butoxy) | +1.85 | -2.5 |

| Dimethoxyoxophosphanium | 1.44 | 1.61 | +1.90 | -2.3 |

| Diethoxyoxophosphanium | 1.46 | 1.64 | +1.82 | -2.6 |

Furthermore, computational studies can model the influence of the solvent environment on the structure and reactivity of this compound. The inclusion of solvent models in DFT calculations can significantly alter the calculated energy barriers and the stability of intermediates, providing a more realistic picture of the reaction in solution.

In essence, the synergy between theoretical data and experimental observations provides a comprehensive understanding of the chemical behavior of this compound. The ability to computationally dissect the contributions of electronic and steric effects to its reactivity and selectivity is invaluable for the rational design of new reagents and catalysts in organic synthesis.

Advanced Applications and Emerging Research Frontiers for Butoxy Methoxy Oxophosphanium

Role as Intermediates in Advanced Chemical Synthesis

Functionalized phosphonium salts, particularly those with alkoxy groups, are pivotal intermediates in modern organic synthesis. Their reactivity is harnessed to construct complex molecular architectures, most notably through carbon-carbon bond-forming reactions.

A primary application is in variations of the Wittig reaction. For instance, α-alkoxyalkyl triphenylphosphonium salts are widely used for the carbon homologation of carbonyl compounds, providing a reliable method for the synthesis of enol ethers. eurekaselect.com These enol ethers are themselves valuable synthetic intermediates, participating in a range of transformations such as Diels-Alder reactions, Claisen rearrangements, and transition metal-catalyzed cross-coupling reactions. eurekaselect.com The methylene insertion strategy using these phosphonium salts has been instrumental in the total synthesis of numerous natural products. eurekaselect.com

Vinylphosphonium salts, another class of related intermediates, react with nucleophiles containing a carbonyl group. This process generates a phosphorus ylide that can undergo an intramolecular Wittig reaction, serving as a general and powerful method for the synthesis of various carbo- and heterocyclic systems. nih.gov The ability to generate reactive ylides in situ from stable phosphonium salt precursors makes them indispensable tools in multi-step synthetic sequences. nih.govmcmaster.ca

Development of Functional Materials Incorporating Butoxy(methoxy)oxophosphanium Units

The unique properties of the phosphonium cation—such as thermal stability, tunable solubility, and electrochemical stability—make it an excellent building block for a wide range of functional materials. arpnjournals.org

Phosphonium-Based Ionic Liquids (PILs): By pairing a phosphonium cation with various anions, a class of ionic liquids can be created. These PILs are explored for numerous applications. For example, functionalizing the phosphonium cation with alkoxy or ester groups can create "task-specific" ionic liquids used as electrolytes in batteries. nih.govmdpi.com These materials offer advantages like low vapor pressure and high ionic conductivity. arpnjournals.org PILs have also been developed for separation technologies, such as extracting dyes or metal ions from aqueous solutions, leveraging the tunable nature of the phosphonium headgroup and its side chains. arpnjournals.orgresearchgate.net

Electronic and Hybrid Materials: Organophosphorus scaffolds are being integrated into π-conjugated systems to create new organic materials for electronics. The incorporation of a phosphorus atom can significantly perturb the electronic properties of a molecule, leading to materials with higher electron affinities and red-shifted emissions compared to their nitrogen analogues. atlasofscience.org Furthermore, organophosphorus coupling molecules, such as phosphonic acids, are complementary to organosilanes for preparing hybrid organic-inorganic materials. They are particularly well-suited for modifying surfaces of metal oxides, enabling the creation of functional nanocomposites. researchgate.net

Interactive Table: Properties of Functionalized Phosphonium Ionic Liquids

| Cation Structure | Anion | Key Properties | Potential Application |

| Trimethyl(2-methoxy-ethyl)phosphonium | [TFSI]⁻ | High fluidity, good electrochemical stability | Battery Electrolytes nih.gov |

| Tetrabutylphosphonium | [NTf₂]⁻ | High thermal stability (>400°C), hydrophobicity | Dye Separation arpnjournals.org |

| Trioctyl(4-vinylbenzyl)phosphonium | Cl⁻ | Efficient metal extraction capabilities | Metal Ion Separation researchgate.net |

| Bu₃P⁺(CH₂COOEt) | [BF₄]⁻ | Stabilizer for palladium nanoparticles | Nanocatalysis tandfonline.com |

Design and Synthesis of Chemically Modified this compound Analogues

The versatility of organophosphorus chemistry allows for the rational design and synthesis of a vast array of phosphonium salt analogues with tailored properties. The primary method for their synthesis is the quaternization of tertiary phosphines with a suitable alkylating agent. mdpi.comorganic-chemistry.org

This modular approach enables the introduction of diverse functional groups. For instance, reacting a phosphine with halogenated reagents containing ether, ester, or carboxylic acid moieties yields oxygen-containing quaternary phosphonium salts. mdpi.com Similarly, the reaction with aldehydes can produce 1-hydroxyalkylphosphonium salts, which are highly reactive alkylating agents in their own right. mdpi.com The synthesis of phosphonium salts bearing perfluorinated side chains has been reported, which can act as catalysts for the synthesis of cyclic carbonates from CO₂. d-nb.info

A significant frontier in this area is the development of chiral phosphonium salts for asymmetric catalysis. nih.gov By incorporating chiral backbones, such as those derived from binaphthyl scaffolds or peptides, chemists can create catalysts that induce stereoselectivity in a wide range of organic reactions. nih.govacs.org The design combines a tunable phosphonium center for electrostatic activation with a defined three-dimensional structure to control the stereochemical outcome of a reaction. acs.org

Interactive Table: Synthetic Strategies for Phosphonium Analogues

| Precursors | Reaction Type | Functionalized Product | Reference |

| Tertiary Phosphine + Halogenated Ester | Quaternization | Ester-functionalized phosphonium salt | mdpi.com |

| Triphenylphosphine-HBF₄ + Aldehyde | Addition | 1-Hydroxyalkylphosphonium salt | mdpi.com |

| Tertiary Phosphine + Perfluoroalkyl Iodide | Alkylation | Perfluoroalkyl-functionalized phosphonium salt | d-nb.info |

| Chiral Peptide + Phosphine Precursor | Multi-step synthesis | Peptide-mimic chiral phosphonium salt | nih.govacs.org |

Bio-Inspired Chemical Transformations and Catalysis involving Phosphoryl Scaffolds

Nature extensively utilizes the phosphoryl group (P=O) in biological processes, particularly in enzymatic catalysis involving phosphoryl transfer reactions, which are fundamental to energy metabolism (ATP) and signal transduction. uni-heidelberg.de Inspired by this, researchers are developing synthetic catalysts that mimic the function of metalloenzymes and other biological systems. uni-heidelberg.de

Phosphonates and phosphinates, which feature stable P-C bonds, are effective mimics of phosphate esters and the tetrahedral transition states of carboxylate transformations. researchgate.netnih.gov This property allows them to act as inhibitors or probes for enzymes.

A prominent area of research is the creation of small-molecule catalysts that emulate enzymatic cooperativity. acs.org For example, peptide-phosphonium salt (PPS) catalysts combine the ordered structure of peptide scaffolds with the phase-transfer activity of phosphonium cations. acs.org This design allows for the precise spatial arrangement of hydrogen-bonding networks and electrostatic activation, leading to significant enhancements in stereoselectivity and catalytic efficiency in reactions like asymmetric annulations. acs.org These bio-inspired catalysts can surpass natural enzymes in their ability to construct a diverse range of structurally complex chiral molecules. acs.org

Future Directions in Organophosphorus Chemistry and the this compound Class

The field of organophosphorus chemistry is dynamic, with several key trends shaping its future. A major focus is on sustainability and green chemistry. This involves developing innovative, energy-efficient approaches for the synthesis and isolation of phosphorus-containing compounds and designing catalysts that operate under mild conditions with high atom economy. nih.gov The utilization of CO₂ as a C1 building block, often catalyzed by functionalized phosphonium salts, is a prime example of this trend. d-nb.info

The development of novel catalysts remains a central theme. There is a continuous drive to create more efficient and selective organocatalysts, including new generations of chiral phosphonium salts for asymmetric synthesis. nih.govresearchgate.net The integration of phosphonium units into polymeric or porous structures to create robust, recyclable heterogeneous catalysts is also a promising avenue. mdpi.com

In materials science, the unique properties of organophosphorus compounds will continue to be exploited. We can expect to see new phosphonium-based ionic liquids with enhanced properties for energy storage and separation technologies, as well as novel organophosphorus-containing polymers and hybrid materials for applications in organic electronics and beyond. nih.govatlasofscience.orgresearchgate.net As our understanding of the structure-property relationships in these compounds deepens, the ability to design and synthesize "smart" materials with precisely tailored functions will expand, ensuring that the chemistry of the phosphonium scaffold remains a vibrant and impactful field of research. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.